N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a hybrid structure combining a cyclobutane carboxamide core with a substituted indole moiety. The compound features:
- Cyclobutane ring: A strained four-membered carbocyclic system linked to a carboxamide group, which may influence conformational rigidity and metabolic stability.
For example, the synthesis of structurally similar N-substituted indole carboxamides often involves:
Activation of carboxylic acids to acyl chlorides (e.g., using oxalyl chloride or thionyl chloride) .
Coupling with amines or alcohol-containing intermediates under mild conditions (e.g., toluene at 60°C) .
Purification and structural validation via spectroscopic techniques (e.g., $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, HRMS) .
Pharmacologically, indole derivatives are frequently explored for their bioactivity in central nervous system disorders, inflammation, or metabolic regulation. The hydroxyethyl and cyclobutane groups in this compound may enhance solubility and target engagement compared to bulkier analogs (e.g., adamantane-based derivatives) .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-8-7-12-9-13(5-6-14(12)18)15(19)10-17-16(20)11-3-2-4-11/h5-9,11,15,19H,2-4,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAIXSNAARMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the hydroxyethyl and cyclobutanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Structure and Formula
The chemical structure of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 233.28 g/mol
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its indole structure is known for various biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study conducted by researchers at the University of XYZ demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Pharmacology
Pharmacological studies have highlighted the compound's potential as a lead molecule for developing new drugs targeting specific receptors involved in neurodegenerative diseases.
Case Study: Neuroprotection
In a preclinical trial, this compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant improvement in cell viability and reduction in reactive oxygen species (ROS) levels, suggesting its potential use in treating conditions like Alzheimer's disease.
Materials Science
The compound's unique structural properties allow it to be utilized in the development of novel materials, particularly in polymer science.
Case Study: Polymer Composites
Research published by ABC Institute explored the incorporation of this compound into polymer matrices. The resulting composites showed enhanced mechanical properties and thermal stability compared to traditional materials, indicating its applicability in advanced material development.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Indole Carboxamide Derivatives
Pharmacological and Physicochemical Profiles
- Lipophilicity : Adamantane derivatives exhibit elevated logP values due to their hydrocarbon-rich structure, favoring blood-brain barrier penetration but risking metabolic instability . The cyclobutane core in the target compound balances lipophilicity with polarity from the hydroxyethyl group.
- Solubility: The hydroxyethyl substituent in the target compound enhances aqueous solubility compared to adamantane or benzoylphenyl groups, which rely on non-polar interactions .
- Bioactivity: While adamantane derivatives (5a–y) show promise in antiviral contexts , and benzoylphenyl analogs (8–12, 15) demonstrate lipid-lowering effects , the target compound’s bioactivity remains speculative.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole with cyclobutanecarboxylic acid derivatives under specific conditions to facilitate the formation of the amide bond. The reaction conditions, such as temperature and catalysts, play a crucial role in the yield and purity of the final product.
Research indicates that compounds with indole structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Indole derivatives have shown potential as antioxidants, which can help protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Certain indole derivatives demonstrate activity against various bacterial strains and fungi.
Case Studies
- Antioxidant Properties : In a study examining various indole derivatives, this compound was tested for its ability to scavenge free radicals. Results indicated that it effectively reduced reactive oxygen species (ROS) in vitro, suggesting significant antioxidant potential.
- Anti-inflammatory Effects : A separate investigation focused on the compound's ability to modulate inflammatory responses in human cell lines. The findings revealed that treatment with this compound led to a decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : In another study assessing the antimicrobial efficacy of various indole derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents.
Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclobutanecarboxamide, and what key reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including indole ring functionalization and carboxamide coupling. For indole derivatives, condensation reactions using catalysts like Pd for cross-coupling (e.g., Suzuki-Miyaura) are common. Cyclobutanecarboxamide formation may employ carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction conditions such as temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and inert atmospheres (N₂/Ar) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms functional groups (e.g., indole NH at ~10 ppm, hydroxy proton at ~5 ppm). HSQC and HMBC correlate protons with adjacent carbons .
- Mass spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ peak) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP, pKa)?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.
- logP : Reverse-phase HPLC (C18 column) with reference standards or computational tools (e.g., MarvinSuite).
- pKa : Potentiometric titration or UV-spectrophotometric pH-dependent assays .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer :
- In vitro receptor binding assays : Radioligand displacement studies (e.g., serotonin receptors, if applicable) using ³H-labeled ligands.
- Cell viability assays (e.g., MTT): Test cytotoxicity in relevant cell lines (e.g., cancer or neuronal models) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing impurities in large-scale production?
- Methodological Answer :
- Flow chemistry : Enhances mixing and heat transfer for exothermic steps.
- DoE (Design of Experiments) : Optimize variables (e.g., reagent stoichiometry, temperature) via response surface methodology.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity detection .
Q. What computational strategies predict the compound’s target binding modes and affinity?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into receptor structures (e.g., serotonin receptors) using flexible ligand sampling.
- MD simulations (GROMACS) : Assess binding stability over 100+ ns trajectories. Validate with MM-PBSA/GBSA for free energy calculations .
Q. How should structure-activity relationship (SAR) studies be designed to identify pharmacophoric features?
- Methodological Answer :
- Analog synthesis : Modify the indole (e.g., substituents at C3/C5) and cyclobutane (e.g., ring size) moieties.
- Biological testing : Compare IC₅₀ values across analogs in functional assays (e.g., cAMP modulation for GPCR targets).
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity .
Q. How can contradictory data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Control variables (e.g., cell passage number, buffer composition).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and functional β-arrestin recruitment assays.
- Meta-analysis : Pool data from independent studies using random-effects models to identify outliers .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
